molecular formula C5H4N2OS2 B8397738 4-thiocyanatomethyl-2(3H)-thiazolone

4-thiocyanatomethyl-2(3H)-thiazolone

Cat. No.: B8397738
M. Wt: 172.2 g/mol
InChI Key: GARYKBZMITYSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiocyanatomethyl-2(3H)-thiazolone is a thiazolone derivative characterized by a thiocyanatomethyl (-SCN-CH2-) substituent at the 4-position of the thiazolone ring. Thiazolones are heterocyclic compounds featuring a five-membered ring with one sulfur, one oxygen, and two nitrogen atoms, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C5H4N2OS2

Molecular Weight

172.2 g/mol

IUPAC Name

(2-oxo-3H-1,3-thiazol-4-yl)methyl thiocyanate

InChI

InChI=1S/C5H4N2OS2/c6-3-9-1-4-2-10-5(8)7-4/h2H,1H2,(H,7,8)

InChI Key

GARYKBZMITYSMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)S1)CSC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazolone Derivatives
Compound Substituents (Position) Key Activity IC50/Activity Level Reference
12b (Thiazolone-pyrimidine) Aromatic fused-ring (Ar2) RNase H inhibition 2.98 µM
6a-l (Amino acid derivatives) Amino acids (C2) Anticancer (MCF-7, BT-474 cells) 82–98% yield; MIC: 2–8 µg/mL
4-(4-Methoxyphenyl)-hydrazone Hydrazone (C2) Structural analog N/A
4-Methyl-2(3H)-thiazolone Methyl (C4) Base structure for synthesis N/A
5-Benzylidenethiazolidine-2,4-dione Benzylidene (C5) Tyrosinase inhibition IC50: 0.5–5 µM
Key Observations:

Position 4 Substituents: Methyl groups (e.g., 4-methyl-2(3H)-thiazolone) are commonly used as synthetic precursors . Thiocyanatomethyl groups (hypothetical) may introduce redox-active properties due to the SCN moiety, analogous to methylthio groups in , which undergo displacement reactions for functionalization .

Position 2 Substituents: Amino acids (e.g., compound 6a-l) confer water solubility and target-specific interactions, showing potent anticancer activity (MIC: 2–8 µg/mL against breast cancer cells) . Hydrazones (e.g., 4-(3-bromophenyl)-hydrazone) are versatile intermediates for further derivatization .

Position 5 Substituents :

  • Benzylidene groups (e.g., 5-(3-fluorobenzylidene)) enhance tyrosinase inhibition (IC50: 0.5–5 µM) and anticancer activity .

Pharmacological Performance

  • Anticancer Activity: Amino acid-substituted derivatives (e.g., 3-hydroxypropanoic acid derivatives) show selectivity against MCF-7 and BT-474 cells, with apoptosis induction via ROS generation .
  • Antimicrobial Activity: 3-Methylbutanoic acid derivatives exhibit broad-spectrum activity (MIC: 4–16 µg/mL against B. subtilis and A. flavus) .
  • Enzyme Inhibition : Thiazolone-pyrimidine hybrids (e.g., 12b ) inhibit RNase H at low micromolar ranges (IC50: 2.98 µM), critical for antiviral drug development .

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